molecular formula C25H19BrN2O3 B330059 ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B330059
M. Wt: 475.3 g/mol
InChI Key: RRNSFLMBSPGDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a quinoline core substituted with a bromophenyl group and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form the carbon-carbon bond between the quinoline and bromophenyl groups. This reaction requires a palladium catalyst and a boron reagent under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anti-cancer agent, given the bioactivity of quinoline derivatives.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the quinoline moiety.

    Ethyl 2-(4-chlorophenyl)-4-quinolinylcarbamate: Similar but with a different halogen substituent.

    Ethyl 2-(4-fluorophenyl)-4-quinolinylcarbamate: Another analog with a fluorine substituent.

Uniqueness: ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to the presence of both the bromophenyl and quinoline groups, which confer distinct chemical and biological properties. The combination of these moieties enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C25H19BrN2O3

Molecular Weight

475.3 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H19BrN2O3/c1-2-31-25(30)19-8-4-6-10-22(19)28-24(29)20-15-23(16-11-13-17(26)14-12-16)27-21-9-5-3-7-18(20)21/h3-15H,2H2,1H3,(H,28,29)

InChI Key

RRNSFLMBSPGDDU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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